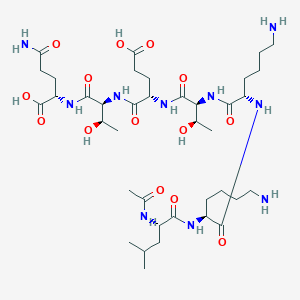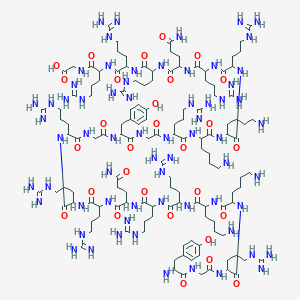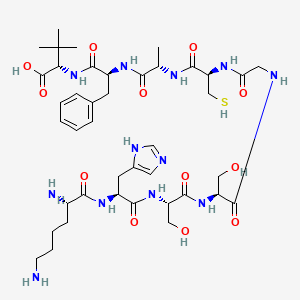
NPW-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide W-23 (NPW-23) is the active form of Neuropeptide W . It is an endogenous agonist of NPBW1 (GPR7) and NPBW2 (GPR8) . It exists in two forms, consisting of 23 or 30 amino acids . The 23-amino-acid form (neuropeptide W-23) is the one that activates the receptors .
Synthesis Analysis
The precursor of NPW-23 is encoded by the NPW gene . It is synthesized using an ABI 433A peptide synthesizer . The presence of NPW peptide has been confirmed in the stomachs of rats, mice, and humans .
Molecular Structure Analysis
The molecular weight of NPW-23 is 2584.01, and its formula is C119H183N35O28S . The sequence of NPW-23 is Trp-Tyr-Lys-His-Val-Ala-Ser-Pro-Arg-Tyr-His-Thr-Val-Gly-Arg-Ala-Ala-Gly-Leu-Leu-Met-Gly-Leu .
Aplicaciones Científicas De Investigación
Modulation of Calcium Channels and Vascular Myogenic Tone
- Regulation of Vascular Myogenic Tone : NPW-23, an active form of Neuropeptide W, influences the function of CaV1.2 calcium channels in vascular smooth muscle cells (VSMCs). This interaction is crucial for regulating vascular myogenic tone, potentially impacting the development of vascular hypertension (Li Ji et al., 2015).
Central Nervous System and Feeding Behavior
- Impact on Feeding and Energy Expenditure : NPW-23 plays a significant role in the central nervous system, particularly in regulating feeding behavior and energy expenditure. Intracerebroventricular administration of NPW23 suppresses food intake and increases body temperature, indicating its potential as an endogenous catabolic signaling molecule (M. S. Mondal et al., 2003).
Role in Hypothalamic Regulation
- Neuropeptide W-Immunoreactivity in Hypothalamus and Pituitary : Immunohistochemical studies have shown the presence of NPW23 in the rat brain, particularly in regions associated with prolactin release and feeding behavior. This suggests a possible regulatory role of NPW in these processes (S. L. Dun et al., 2003).
Neuropeptide W in Different Cell Populations
- Cell Phenotype‐Specific Effects in Paraventricular Nucleus Neurones : NPW23 has varying effects on the excitability of different subpopulations of paraventricular nucleus neurones. This diversity in response underscores the complexity and significance of the NPB/NPW neuropeptide system in autonomic regulation (C. J. Price et al., 2009).
NPW's Role in Bone Formation
- Influence on Bone Growth and Chondrocyte Differentiation : NPW23 can promote the proliferation and early differentiation of murine chondrocyte via GPR7 activation, influencing bone formation. This highlights its potential significance in endochondral bone formation (Rikang Wang et al., 2019).
Behavioral and Endocrine Responses to Stress
- Role in Stress Response : NPW is involved in neuroendocrine, behavioral, and autonomic responses to stress. Its central administration activates the hypothalamo‐pituitary adrenal axis and alters locomotor activity, indicative of its significant role in stress response modulation (Alison Pate et al., 2010).
Mecanismo De Acción
Propiedades
Número CAS |
383415-79-0 |
|---|---|
Fórmula molecular |
C₁₂₀H₁₈₄N₃₄O₂₈S |
Peso molecular |
2583.02 |
Secuencia |
One Letter Code: WYKHVASPRYHTVGRAAGLMGL |
Sinónimos |
NPW-23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







